tert-butyl 1-(aminomethyl)-2-oxa-6-azabicyclo[3.2.1]octane-6-carboxylate
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Overview
Description
tert-butyl 1-(aminomethyl)-2-oxa-6-azabicyclo[3.2.1]octane-6-carboxylate: is a complex organic compound featuring a tert-butyl group, an aminomethyl group, and a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-(aminomethyl)-2-oxa-6-azabicyclo[3.2.1]octane-6-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the bicyclic core: The bicyclic structure can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react under thermal or catalytic conditions to form the bicyclic system.
Introduction of the tert-butyl group: The tert-butyl group can be introduced via tert-butylation, using tert-butyl chloride and a strong base such as sodium hydride.
Aminomethylation: The aminomethyl group can be introduced through a Mannich reaction, involving formaldehyde, a secondary amine, and an acid catalyst.
Carboxylation: The carboxylate group can be introduced through a carboxylation reaction, using carbon dioxide and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the aminomethyl group is oxidized to form an imine or a nitrile.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or an aldehyde.
Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides and aryl halides can be used in the presence of a strong base.
Major Products
Oxidation: Imine or nitrile derivatives.
Reduction: Alcohol or aldehyde derivatives.
Substitution: Alkylated or arylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 1-(aminomethyl)-2-oxa-6-azabicyclo[321]octane-6-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions. Its bicyclic structure makes it a suitable candidate for investigating the binding properties of various biological targets.
Medicine
In medicinal chemistry, tert-butyl 1-(aminomethyl)-2-oxa-6-azabicyclo[3.2.1]octane-6-carboxylate is explored for its potential as a drug candidate. Its unique structure may offer advantages in terms of bioavailability and target specificity.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its stability and reactivity make it a valuable component in various industrial applications.
Mechanism of Action
The mechanism of action of tert-butyl 1-(aminomethyl)-2-oxa-6-azabicyclo[3.2.1]octane-6-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the bicyclic structure provides rigidity and specificity in binding. The tert-butyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl 8-(aminomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylate
- tert-butyl (1R,5S)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
- tert-butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
Uniqueness
Compared to similar compounds, tert-butyl 1-(aminomethyl)-2-oxa-6-azabicyclo[3.2.1]octane-6-carboxylate stands out due to its unique combination of functional groups and bicyclic structure. This combination provides a distinct set of chemical properties, making it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
tert-butyl 1-(aminomethyl)-2-oxa-6-azabicyclo[3.2.1]octane-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-11(2,3)17-10(15)14-8-12(7-13)6-9(14)4-5-16-12/h9H,4-8,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNJLRLRONFQGTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CC1CCO2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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